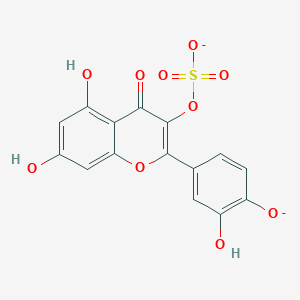

Quercetin 3-sulfate(2-)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Quercetin 3-sulfate(2-) is a flavonoid oxoanion arising from deprotonation of the 7-hydroxy and sufo groups of quercetin 3-sulfate; major species at pH 7.3. It is a flavonoid oxoanion and an aryl sulfate oxoanion. It is a conjugate base of a quercetin 3-sulfate.

科学研究应用

Anticancer Properties

Quercetin 3-sulfate(2-) exhibits differential biological activity compared to its parent compound, quercetin. Research indicates that while quercetin can inhibit the growth of certain cancer cells, quercetin 3-sulfate(2-) may require metabolic desulfation to exert similar effects.

- Case Study : A study demonstrated that quercetin inhibited the growth of human breast cancer cells (MDA-MB-231) with IC50 values around 50 µM. In contrast, quercetin 3-sulfate(2-) was found to be inactive unless desulfated, suggesting that its efficacy is contingent on metabolic processes .

| Compound | Cell Type | IC50 (µM) |

|---|---|---|

| Quercetin | MDA-MB-231 | ~50 |

| Quercetin 3-sulfate(2-) | MDA-MB-231 (desulfated) | Active |

Neuroprotective Effects

Quercetin and its sulfated forms have been investigated for their neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's.

- Research Findings : In vitro studies have shown that quercetin protects neurons from oxidative stress-induced apoptosis. Quercetin 3-sulfate(2-) contributes to this protective effect but may act differently due to its sulfation status .

| Study Focus | Findings |

|---|---|

| Neuroprotection | Reduced oxidative damage in neuronal cells |

| Mechanism | Upregulation of Bcl-2; inhibition of caspases |

Cardiovascular Health

Quercetin 3-sulfate(2-) has been linked to cardiovascular benefits, including antihypertensive and cardioprotective effects.

- Clinical Insights : Meta-analyses suggest that quercetin can improve lipid profiles and reduce blood pressure. The sulfated form may enhance bioavailability and efficacy due to altered pharmacokinetics compared to non-sulfated quercetin .

| Parameter | Effect |

|---|---|

| Blood Pressure | Significant reduction observed |

| Lipid Levels | Improved HDL and reduced LDL levels |

Anti-inflammatory Effects

The anti-inflammatory properties of quercetin are well-documented, with sulfated derivatives like quercetin 3-sulfate(2-) showing promise in modulating inflammatory responses.

- Experimental Evidence : Studies indicate that quercetin reduces the secretion of pro-inflammatory cytokines in various cell lines, including those infected with Pseudomonas aeruginosa. Quercetin 3-sulfate(2-) may enhance these effects through different mechanisms related to cellular uptake and metabolism .

| Inflammatory Cytokine | Effect of Quercetin |

|---|---|

| IL-6 | Decreased secretion |

| IL-1β | Decreased secretion |

| IL-18 | Decreased secretion |

Bioavailability and Pharmacokinetics

The bioavailability of quercetin is significantly affected by its chemical structure. Quercetin 3-sulfate(2-) demonstrates improved absorption characteristics compared to non-sulfated forms.

- Pharmacokinetic Study : Research shows that after oral administration, quercetin is predominantly found as glucuronated or sulfate conjugates in plasma. This suggests that modifications like sulfation can enhance its therapeutic potential through better bioavailability .

| Formulation Type | AUC (ng·h/ml) | Bioavailability Improvement |

|---|---|---|

| Standard Quercetin | Variable | Baseline |

| Quercetin 3-sulfate(2-) | Increased absorption | Enhanced |

常见问题

Basic Research Questions

Q. What are the established laboratory protocols for synthesizing Quercetin 3-sulfate(2-)?

- Methodological Answer : The synthesis typically involves enzymatic sulfation using flavonoid sulfotransferases (e.g., F3-ST), as described in studies using aryl sulfatase for regioselective sulfation. Key steps include optimizing enzyme concentration, pH (6.0–7.5), and reaction time to minimize undesired desulfation. Hydrolysis control is critical, as excess enzyme can lead to complete desulfation, yielding aglycones like quercetin . Purity is verified via HPLC and structural confirmation using ¹³C NMR (e.g., δ 178.2 ppm for the sulfated C-3 position) .

Q. How is Quercetin 3-sulfate(2-) structurally characterized to confirm regioselective sulfation?

- Methodological Answer : Spectroscopic techniques such as ¹³C NMR and mass spectrometry are standard. For example, ¹³C NMR data in DMSO-d₆ show distinct shifts for sulfated carbons (e.g., C-3 at δ 135.5 ppm) compared to non-sulfated analogs. Researchers should cross-reference spectral libraries and use computational tools (e.g., ChemDraw) to validate assignments .

Q. What in vitro assays are used to evaluate the biological activity of Quercetin 3-sulfate(2-)?

- Methodological Answer : Common assays include:

- Transporter inhibition : OATP1A2/2B1 inhibition studies using substrates like estrone-3-sulfate (E3S) .

- Antioxidant activity : DPPH radical scavenging assays, with comparisons to non-sulfated quercetin to assess sulfation’s impact on redox potential .

Ensure assay conditions (e.g., pH, buffer composition) are standardized to enable cross-study comparisons .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported OATP transporter inhibition by Quercetin 3-sulfate(2-)?

- Methodological Answer : Discrepancies may arise from differences in cell lines (e.g., HEK293 vs. Caco-2), substrate concentrations, or assay pH. To address this:

Conduct dose-response studies across physiological pH ranges (5.5–7.4).

Use systematic review frameworks to aggregate data and identify confounding variables (e.g., co-administered flavonoids) .

Apply kinetic modeling (e.g., Michaelis-Menten) to differentiate competitive vs. non-competitive inhibition .

Q. What strategies optimize the regioselectivity of Quercetin 3-sulfate(2-) synthesis to prevent polysulfation?

- Methodological Answer :

- Enzyme engineering : Use site-directed mutagenesis of sulfotransferases to enhance C-3 specificity .

- Reaction monitoring : Employ real-time HPLC to track intermediate formation and adjust enzyme activity dynamically.

- Protecting groups : Temporarily block hydroxyl groups at positions 7 and 4' during sulfation .

Q. How do researchers interpret conflicting NMR data when multiple sulfated derivatives co-elute?

- Methodological Answer :

Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals.

Compare experimental data with computational predictions (e.g., density functional theory for chemical shift calculations).

Isolate derivatives via preparative TLC or column chromatography before analysis .

Q. Data Analysis and Reproducibility

Q. What statistical frameworks are recommended for meta-analyses of Quercetin 3-sulfate(2-) pharmacokinetic data?

- Methodological Answer : Use random-effects models to account for inter-study variability. Report heterogeneity metrics (e.g., I² statistic) and perform subgroup analyses by study design (e.g., in vitro vs. in vivo). Tools like RevMan or R’s

metaforpackage are suitable .

Q. How can researchers ensure reproducibility in sulfotransferase activity assays?

- Methodological Answer :

- Standardize enzyme units : Express activity in pkat/mg protein, as in Table 1 of F3-ST specificity studies .

- Negative controls : Include non-sulfatable substrates (e.g., naringenin) to confirm assay specificity.

- Interlab validation : Share protocols via platforms like Protocols.io .

Q. Tables for Reference

Table 1 : Key ¹³C NMR Shifts for Quercetin 3-Sulfate(2-) (DMSO-d₆, δ ppm)

| Carbon Position | Non-Sulfated Quercetin | Quercetin 3-Sulfate(2-) |

|---|---|---|

| C-3 | 133.2 | 135.5 |

| C-4 | 176.8 | 177.1 |

| SO₃⁻ | – | 178.2 |

| Data synthesized from . |

Table 2 : Common Pitfalls in Sulfation Studies and Mitigation Strategies

属性

分子式 |

C15H8O10S-2 |

|---|---|

分子量 |

380.3 g/mol |

IUPAC 名称 |

[5,7-dihydroxy-2-(3-hydroxy-4-oxidophenyl)-4-oxochromen-3-yl] sulfate |

InChI |

InChI=1S/C15H10O10S/c16-7-4-10(19)12-11(5-7)24-14(6-1-2-8(17)9(18)3-6)15(13(12)20)25-26(21,22)23/h1-5,16-19H,(H,21,22,23)/p-2 |

InChI 键 |

DNAYVNOVGHZZLH-UHFFFAOYSA-L |

规范 SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OS(=O)(=O)[O-])O)[O-] |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。